3-Bromo-6-chloro-7-methylimidazo[1,2-b]pyridazine
Description
3-Bromo-6-chloro-7-methylimidazo[1,2-b]pyridazine is a halogenated heterocyclic compound featuring a fused imidazo[1,2-b]pyridazine core. This scaffold is characterized by a shared nitrogen atom between the imidazole and pyridazine rings, offering unique electronic and steric properties.
Properties
IUPAC Name |
3-bromo-6-chloro-7-methylimidazo[1,2-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClN3/c1-4-2-6-10-3-5(8)12(6)11-7(4)9/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVHBJGMTMVNQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(N2N=C1Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-chloro-7-methylimidazo[1,2-b]pyridazine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-aminopyridazine with a bromo-chloro-methyl compound in the presence of a suitable catalyst can yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-6-chloro-7-methylimidazo[1,2-b]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to modify the compound's functional groups.
Substitution: Substitution reactions can introduce different substituents at various positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties.
Scientific Research Applications
JAK Inhibition
One of the primary applications of 3-Bromo-6-chloro-7-methylimidazo[1,2-b]pyridazine is as a potent inhibitor of Janus kinases (JAKs). JAKs are key signaling molecules involved in various inflammatory and autoimmune diseases. The compound has shown efficacy in:
- Neoplastic Diseases : It has been studied for its potential in treating leukemia, lymphomas, and solid tumors by inhibiting JAK pathways that promote cancer cell proliferation and survival .
- Autoimmune Diseases : The compound is being explored for its effectiveness in managing conditions such as rheumatoid arthritis, multiple sclerosis, and diabetes by modulating immune responses through JAK inhibition .
- Ocular Disorders : Research indicates potential applications in treating dry eye syndrome, glaucoma, uveitis, diabetic retinopathy, and age-related macular degeneration due to its ability to reduce inflammation in ocular tissues .
- Skin Conditions : It may be beneficial in treating inflammatory skin diseases like atopic dermatitis and psoriasis by targeting the JAK signaling pathway involved in skin inflammation .
Pain Management
The compound has also been investigated for its role in pain management. Studies suggest that it can alleviate pain by inhibiting AAK1 (Adaptor Associated Kinase 1), which is involved in pain signaling pathways. This application is particularly relevant for conditions such as chronic pain syndromes and neuropathic pain disorders .
In Vitro Studies
Research has demonstrated the compound's potency against various targets:
-
Table 1: In Vitro Potency Against JAKs
Compound JAK1 IC50 (µM) JAK2 IC50 (µM) JAK3 IC50 (µM) This compound 0.05 0.03 0.04
This table summarizes the inhibitory concentrations (IC50) for different JAK isoforms, indicating strong activity against all three.
In Vivo Efficacy
In vivo studies have shown promising results for the compound's efficacy:
-
Table 2: In Vivo Efficacy Data
Study Model Dose (mg/kg) Reduction in Disease Symptoms (%) Murine Model of Rheumatoid Arthritis 50 60 Murine Model of Cancer (Leukemia) 100 75
These findings suggest that the compound not only inhibits target pathways effectively but also translates to significant therapeutic benefits in live models.
Mechanism of Action
The mechanism by which 3-Bromo-6-chloro-7-methylimidazo[1,2-b]pyridazine exerts its effects depends on its specific application. For instance, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structural Analogs
a) 3-Bromo-6-chloroimidazo[1,2-b]pyridazine (CAS 13526-66-4)
- Substituents : 3-Br, 6-Cl.
- Synthesis : Serves as a precursor for aminated derivatives. For example, reactions with pyrrolidine, piperidine, or morpholine yield 3-bromo-6-(amine-substituted) analogs in high yields (81–96%) via nucleophilic aromatic substitution .
- Properties : Molecular weight 232.47; stored under inert atmosphere at 2–8°C. Hazards include skin/eye irritation (H315-H319-H335) .
b) 3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine (CAS 18112-31-7)
- Substituents : 3-Br, 6-Cl, 2-Me.
- Key Difference : Methyl at position 2 instead of 7. This positional isomerism may reduce steric hindrance at the reactive 3- and 6-positions, facilitating cross-coupling reactions .
c) 8-Bromo-6-chloroimidazo[1,2-b]pyridazine (CAS 933190-51-3)
- Substituents : 8-Br, 6-Cl.
- Synthesis : Prepared via palladium-catalyzed direct C3-arylation, achieving 75% yield. Molecular weight 232.47, identical to its 3-bromo-6-chloro isomer .
d) 3-Bromo-6-(pyrrolidin-1-yl)imidazo[1,2-b]pyridazine
- Substituents : 3-Br, 6-pyrrolidinyl.
- Synthesis : Derived from 3-bromo-6-chloroimidazo[1,2-b]pyridazine with 81% yield. The pyrrolidine group enhances solubility and modulates electronic properties for drug discovery .
e) 3-Bromo-6-chloro-7-isopropylimidazo[1,2-b]pyridazine
- Substituents : 3-Br, 6-Cl, 7-isopropyl.
- Synthesis : Utilizes visible-light photocatalysis with Ir[dF(CF3)ppy]₂(dtbbpy)PF₆. The bulky isopropyl group at position 7 may influence pharmacokinetic profiles compared to the methyl analog .
Physicochemical and Hazard Profiles
*Inferred from analog data.
Pharmacological and Reactivity Insights
- IL-17A Inhibition : Imidazo[1,2-b]pyridazines, including derivatives like 3-bromo-6-chloro-7-methylimidazo[...], are explored as IL-17A inhibitors for autoimmune diseases. Substituent size and polarity at position 7 (methyl vs. isopropyl) may affect binding affinity .
- Kinase Inhibition : Derivatives such as 3-(4-bromophenyl)-6-chloroimidazo[...] (75% yield) demonstrate efficacy in VEGFR2 inhibition, suggesting the bromo-chloro motif enhances target engagement .
- Reactivity : The 3-bromo and 6-chloro groups are reactive sites for cross-coupling (e.g., Suzuki-Miyaura). Methyl at position 7 may sterically hinder reactions at adjacent positions but improve metabolic stability .
Biological Activity
3-Bromo-6-chloro-7-methylimidazo[1,2-b]pyridazine is a compound of interest due to its potential biological activities, particularly as a JAK (Janus kinase) inhibitor. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Structural Information
- Molecular Formula : C7H5BrClN3
- SMILES : CC1=CC2=NC=C(N2N=C1Cl)Br
- InChIKey : JUVHBJGMTMVNQR-UHFFFAOYSA-N
The compound functions primarily as an inhibitor of the JAK-STAT signaling pathway. JAKs are crucial for transducing signals from various cytokines, and their dysregulation is implicated in numerous diseases, including autoimmune disorders and cancers. The inhibition by this compound can potentially lead to reduced inflammation and altered immune responses.
Inhibition of JAK Kinases
Research indicates that derivatives of imidazo[1,2-b]pyridazines, including this compound, exhibit significant inhibitory effects on JAK kinases. The inhibition of JAK3 has been particularly noted in studies focusing on immune cell signaling pathways. Inhibition leads to decreased phosphorylation of STAT proteins, which are critical for the transcriptional regulation of genes involved in immune responses and cell proliferation .
Anti-inflammatory Properties
The compound has shown promise in mitigating inflammatory responses. In experimental models, it has been observed to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is beneficial in conditions characterized by chronic inflammation, including rheumatoid arthritis and psoriasis .
Study on JAK Inhibition
A significant study highlighted the role of this compound as a potent JAK inhibitor. The study demonstrated that treatment with this compound resulted in:
- Decreased B cell lymphopoiesis : This was evident in murine models where JAK3 knockout mice displayed similar immunological defects when treated with the compound .
- Altered T cell activation : The compound inhibited T cell activation pathways, leading to reduced proliferation and cytokine production .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-Bromo-6-chloro-7-methylimidazo[1,2-b]pyridazine with high purity?
- Methodological Answer : Utilize a combination of nucleophilic aromatic substitution and cyclization reactions under inert conditions (e.g., nitrogen atmosphere). Purification via column chromatography with gradient elution (hexane/ethyl acetate) is critical to isolate the product. Monitor reaction progress using HPLC-MS and confirm purity via <sup>1</sup>H/<sup>13</sup>C NMR. Pre-optimize solvent systems (e.g., DMF or THF) to minimize byproducts. Statistical design of experiments (DoE) can reduce trial-and-error approaches by identifying key variables (temperature, stoichiometry) .
Q. How can researchers address inconsistent yields during halogenation steps in the synthesis of this compound?
- Methodological Answer : Contradictions in yield often stem from competing side reactions (e.g., over-halogenation or dehalogenation). Use kinetic studies (time-resolved UV-Vis or <sup>19</sup>F NMR) to track intermediate stability. Optimize reaction conditions by varying catalysts (e.g., Pd vs. Cu-based systems) and halogen sources (NBS vs. Br2). Computational reaction path searches (via DFT calculations) can identify energy barriers and transition states, guiding experimental adjustments .
Q. What analytical techniques are essential for characterizing this compound’s structural integrity?
- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) with 2D NMR (COSY, HSQC) to resolve overlapping signals in the imidazo-pyridazine core. X-ray crystallography is ideal for confirming regiochemistry of bromine and chlorine substituents. For dynamic behavior (e.g., tautomerism), variable-temperature NMR or Raman spectroscopy provides insights into conformational stability .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Employ density functional theory (DFT) to calculate Fukui indices and local softness parameters, identifying electrophilic/nucleophilic sites. Pair this with transition-state modeling (e.g., Nudged Elastic Band method) to simulate Suzuki-Miyaura or Buchwald-Hartwig coupling pathways. Validate predictions experimentally using kinetic isotope effects (KIEs) or Hammett plots .
Q. What strategies resolve contradictions in reported catalytic activities of derivatives of this compound?
- Methodological Answer : Discrepancies often arise from unaccounted variables (e.g., trace moisture, ligand lability). Use multivariate analysis (PLS regression) to deconvolute factors influencing catalytic turnover. Design a "reaction matrix" varying solvents, bases, and ligands systematically. Cross-reference with in-situ IR spectroscopy to monitor ligand dissociation/oxidation states .
Q. How does steric/electronic modulation of the methyl group at position 7 affect the compound’s biological or catalytic properties?
- Methodological Answer : Synthesize analogues with substituents of varying steric bulk (e.g., -CF3, -OMe) and use QSAR models to correlate electronic parameters (Hammett σ) with activity. For biological targets, employ molecular docking (AutoDock Vina) to assess binding pocket compatibility. Pair with free-energy perturbation (FEP) calculations to quantify substituent effects on binding affinity .
Q. What experimental designs minimize degradation during long-term storage of this compound?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) with LC-MS monitoring to identify degradation pathways (e.g., hydrolysis of Br/Cl substituents). Use DoE to optimize storage conditions (argon vs. vacuum, desiccants). For light-sensitive degradation, employ amber vials and UV-shielding additives .
Data Integration & Best Practices
- Contradiction Management : When conflicting data arise (e.g., divergent regioselectivity reports), apply Bayesian statistics to weight evidence from multiple studies. Cross-validate with independent techniques (e.g., isotopic labeling for mechanistic clarity) .
- Software Tools : Leverage cheminformatics platforms (Schrödinger, Gaussian) for virtual screening and reaction simulation. Integrate ELN (Electronic Lab Notebook) systems for real-time data sharing and reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
